

2-(1-Hydroxyethyl) Promazine-d4 certificate of analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(1-Hydroxyethyl) Promazine-d4

Cat. No.: B15293808

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An In-depth Technical Guide to 2-(1-Hydroxyethyl) Promazine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(1-Hydroxyethyl) Promazine-d4**, a deuterated analog of a Promazine metabolite. This document is intended for use by researchers, scientists, and professionals in drug development, offering detailed information on its properties, analytical methodologies, and metabolic context.

Core Compound Data

2-(1-Hydroxyethyl) Promazine-d4 is a stable isotope-labeled version of 2-(1-Hydroxyethyl) Promazine, which is a metabolite of the phenothiazine neuroleptic, Promazine. The introduction of deuterium atoms provides a distinct mass signature, making it an ideal internal standard for quantitative analysis of the parent compound in biological matrices by mass spectrometry.

Physical and Chemical Properties

The fundamental physical and chemical properties of **2-(1-Hydroxyethyl) Promazine-d4** are summarized in the table below. This information has been compiled from various supplier data sheets.[\[1\]](#)[\[2\]](#)

Property	Value
Alternate Names	10-[3-(Dimethylamino)propyl]- α -methyl-10H-phenothiazine-2-methanol-d4
Molecular Formula	C ₁₉ H ₂₀ D ₄ N ₂ OS
Molecular Weight	332.5 g/mol
CAS Number (Unlabeled)	73644-43-6
Form	Off-White Solid
Melting Point	93-95°C
Solubility	Methanol
Storage Temperature	4°C

Analytical Methodologies

Accurate quantification of Promazine and its metabolites is crucial in pharmacokinetic and metabolic studies. The following section details an experimental protocol for the analysis of the non-deuterated analog, which can be adapted for use with the deuterated internal standard.

LC-MS/MS Method for the Determination of Promazine Metabolites

A robust method for the identification and quantification of Acepromazine and its major metabolite, 2-(1-hydroxyethyl) promazine sulfoxide (HEPS), in horse serum has been developed, which is directly applicable to Promazine and its metabolites due to structural similarities.[\[3\]](#)

Sample Preparation (Liquid-Liquid Extraction):[\[4\]](#)

- To 0.1 mL of plasma or urine (samples, calibrators, and controls), add an appropriate amount of **2-(1-Hydroxyethyl) Promazine-d4** as an internal standard.
- Add 1 mL of 1 M sodium acetate (pH 5).

- For urine samples, an optional enzyme hydrolysis step can be performed by adding 1 mL of β -glucuronidase and incubating at 65°C for 3 hours to cleave glucuronide conjugates.
- Adjust the pH to 9.0 with ammonium hydroxide:water (1:1).
- Extract with 5 mL of dichloromethane:isopropanol (10:1).
- Centrifuge and aspirate the aqueous layer to waste.
- Extract the remaining organic layer with 3 mL of 0.1 N sulfuric acid.
- Centrifuge and aspirate the organic layer to waste.
- The final aqueous layer is transferred for LC-MS/MS analysis.

HPLC Conditions:

- HPLC System: Surveyor® MS pump with Surveyor autosampler
- Column: 50 \times 2.1 mm Hypersil® BDS C18
- Injection Volume: 20 μ L
- Flow Rate: 300 μ L/min
- Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: 5-40% B in 4 min, 40-65% B in 1 min, 65-90% B in 0.5 min, 90-5% B in 1 min, hold at 5% B for 4 min

Mass Spectrometer Conditions:

- Mass Spectrometer: Finnigan LCQ Deca XP Plus
- Ionization Mode: Positive Electrospray Ionization (ESI)
- Source Temperature: 300°C

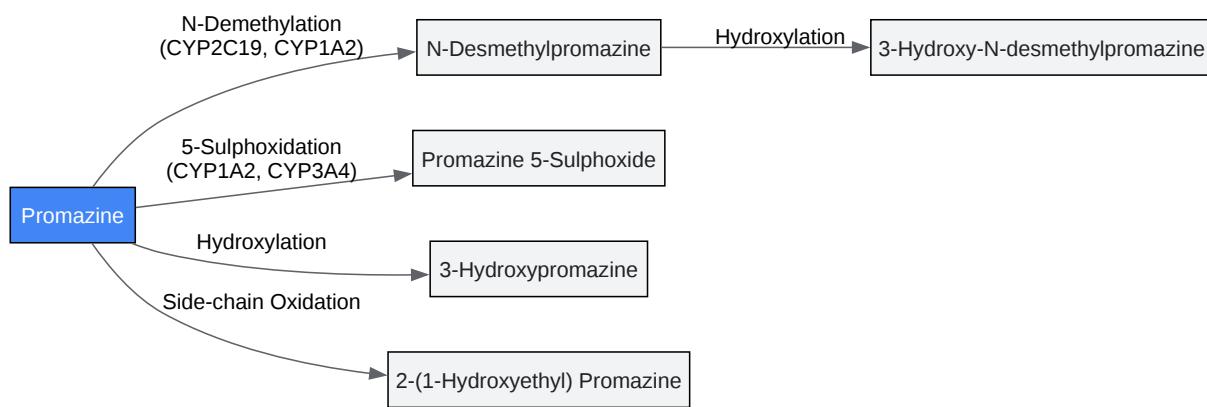
- Spray Voltage: 4.5 kV
- Sheath Gas: 45 units
- Sweep Gas: 6 units

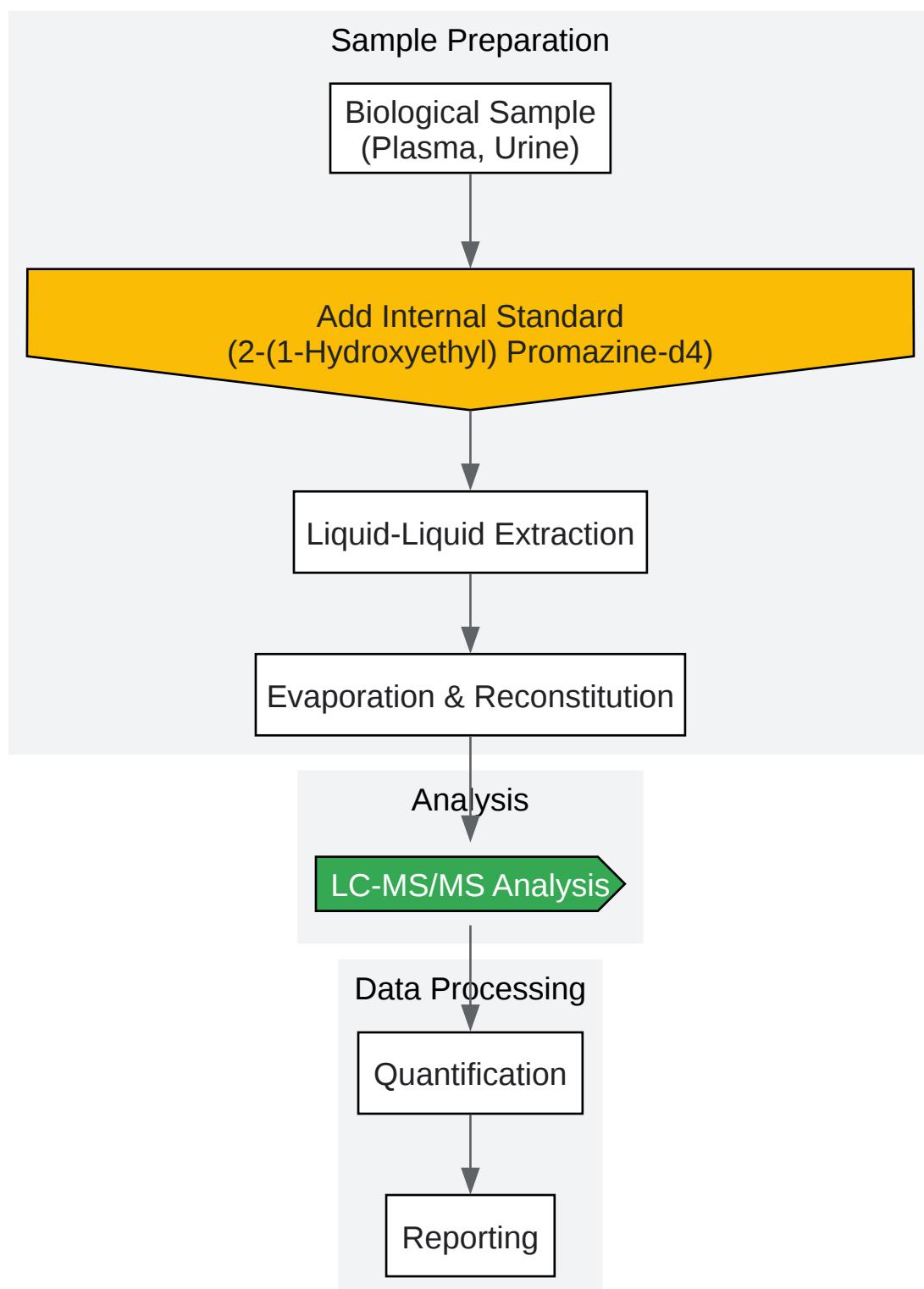
Metabolic Pathways of Promazine

Promazine undergoes extensive metabolism in the body, primarily in the liver. The major metabolic pathways include N-demethylation, 5-sulfoxidation, and hydroxylation.^{[5][6][7]} The cytochrome P450 (CYP) enzyme system plays a crucial role in these transformations, with CYP1A2, CYP3A4, and CYP2C19 being the main isoforms involved.^[6]

Promazine Metabolism Visualization

The following diagram illustrates the primary metabolic pathways of Promazine.





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- To cite this document: BenchChem. [2-(1-Hydroxyethyl) Promazine-d4 certificate of analysis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15293808#2-1-hydroxyethyl-promazine-d4-certificate-of-analysis>

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